molecular formula C₉H₁₂O₄ B1144593 Diallylmalonic acid CAS No. 4372-31-0

Diallylmalonic acid

Cat. No.: B1144593
CAS No.: 4372-31-0
M. Wt: 184.19
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Description

Diallylmalonic acid (DAMA) is a dicarboxylic acid derivative with two allyl groups attached to the central malonic acid core. Its chemical formula is C₈H₁₀O₄, and it is primarily utilized in organic synthesis, particularly in ring-closing metathesis (RCM) and gold-catalyzed cyclization reactions . DAMA’s reactivity stems from its conjugated allyl groups, which enable participation in transition-metal-catalyzed processes. For example, in acidic aqueous media, DAMA undergoes RCM with ruthenium-based catalysts to form cyclic alkenes, albeit with moderate efficiency . Its ester derivatives, such as diethyl diallylmalonate (DEDAM), are more commonly employed due to better solubility in organic solvents and higher catalytic turnover numbers (TONs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with allyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound diethyl ester, which can then be hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diallylmalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional carboxyl groups, while reduction can produce diallyl alcohols.

Scientific Research Applications

Diallylmalonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of diallylmalonic acid involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in biological systems, its derivatives may interact with cellular components, leading to specific biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl Diallylmalonate (DEDAM)

  • Structure : Ester derivative of DAMA, with ethoxy groups replacing carboxylic acid hydrogens (C₁₃H₂₀O₄) .
  • Reactivity : Superior to DAMA in RCM due to enhanced solubility in low-polar solvents like CH₂Cl₂. For instance, Ru-catalyzed RCM of DEDAM achieves TON >11,000 at room temperature, compared to TON ≈640 for DAMA in water .
  • Applications : Widely used in industrial synthesis of cyclic olefins and polymers .

Dipropargylmalonic Acid

  • Structure : Replaces allyl groups with propargyl (alkyne) groups (C₈H₆O₄).
  • This highlights the role of alkyne vs. alkene groups in directing reaction pathways.

Dimethyl/Dietheyl Allylmalonate

  • Structure: Mono-allyl esters (e.g., dimethyl allylmalonate, CAS 40637-56-7) .
  • Reactivity: Less steric hindrance compared to DAMA or DEDAM, enabling faster nucleophilic additions.

Performance Metrics in Key Reactions

Ring-Closing Metathesis (RCM)

Compound Catalyst System Solvent Temperature Conversion/TON Reference
DAMA Ru-complex 5 (H₂ITap) 0.1 M HCl 50°C 11% conversion (30 min)
DEDAM Grubbs-type Ru catalyst CH₂Cl₂ RT TON >11,000
Dipropargylmalonic Acid Au(I)/AgOTf THF 80°C 85% yield (spirobislactone)

Key Findings :

  • DEDAM outperforms DAMA in RCM due to compatibility with non-polar solvents and higher catalyst stability .
  • DAMA’s aqueous solubility allows RCM in protic media, but acidic conditions (e.g., 0.1 M HCl) limit catalyst longevity, reducing conversions .

Solubility and Stability

Compound Solubility Profile Stability in Acidic Media
DAMA Soluble in water, polar solvents Moderate (decomposes above 50°C)
DEDAM Soluble in CH₂Cl₂, THF, ethers High (stable under reflux)
Dipropargylmalonic Acid Soluble in THF, DMSO Low (sensitive to oxidation)

Implications :

  • DEDAM’s stability in organic solvents makes it preferable for large-scale industrial processes .
  • DAMA’s aqueous reactivity is niche, suited for biomedical applications requiring water-compatible catalysts .

Biological Activity

Diallylmalonic acid (DAMA) is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article delves into the biological activity of DAMA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its malonic acid backbone with two allyl groups attached. Its chemical structure can be represented as follows:

C5H8O4\text{C}_5\text{H}_8\text{O}_4

This structure allows for diverse chemical reactivity, making it a versatile compound in synthetic organic chemistry.

Biological Activity Overview

DAMA exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that DAMA has significant antimicrobial activity against various pathogens.
  • Antioxidant Effects : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Potential Antitumor Activity : Preliminary studies suggest that DAMA may have antitumor effects, warranting further investigation.

1. Antimicrobial Activity

A study conducted by Fairlamb et al. demonstrated the antimicrobial efficacy of DAMA derivatives against a range of bacteria. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting potential applications in pharmaceuticals.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus20
This compoundP. aeruginosa18

2. Antioxidant Activity

In a study focusing on the antioxidant properties of DAMA, researchers assessed its ability to scavenge free radicals using various assays. The findings revealed that DAMA effectively reduced oxidative stress markers in vitro.

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay20

3. Antitumor Potential

Research published in recent years has explored the antitumor potential of DAMA. In vitro studies revealed that DAMA inhibited the proliferation of cancer cell lines, including breast and colon cancer cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 40 µM
    • HT-29: 35 µM

The biological activities of DAMA can be attributed to its ability to interact with cellular pathways. For instance:

  • Antimicrobial Activity : It is hypothesized that DAMA disrupts bacterial cell membranes, leading to cell lysis.
  • Antioxidant Activity : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antitumor Activity : Preliminary evidence suggests that DAMA may induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diallylmalonic acid (DAMA) and its derivatives, and how are they optimized for purity and yield?

DAMA derivatives are typically synthesized via nucleophilic substitution of diethyl malonate with allyl halides, followed by hydrolysis and decarboxylation. A validated procedure involves reacting diethyl malonate with allyl bromide under basic conditions (NaH/THF), refluxing to form diethyl 2,2-diallylmalonate, and subsequent hydrolysis with KOH in aqueous ethanol to yield 2,2-diallylmalonic acid . Key optimization steps include:

  • Reagent stoichiometry : Excess allyl bromide (2:1 molar ratio) ensures complete substitution.
  • Temperature control : Hydrolysis at reflux (70–80°C) minimizes side reactions.
  • Purification : Recrystallization in EtOAc/petroleum ether improves purity (73% yield reported) .

Q. How is DAMA characterized structurally, and what analytical methods are critical for verifying its identity in complex reaction mixtures?

Post-synthesis characterization relies on 1H/13C NMR spectroscopy to confirm allylic proton environments (δ 2.58 ppm for DAMA-CH2) and carboxylic acid functionality. For example, in RCM reactions, monomer conversion is monitored via integration of NMR signals (e.g., cyclopentene-CH2 at δ 2.98 ppm) . FT-IR (carboxylic acid C=O stretch at ~1656 cm⁻¹) and HRMS (exact mass verification) are also essential for structural validation .

Advanced Research Questions

Q. Why do Ru-based catalysts exhibit low conversion rates in the ring-closing metathesis (RCM) of DAMA, and how can reaction conditions be systematically optimized?

Hexacoordinate Ru catalysts (e.g., complexes 11 and 12) show poor turnover numbers (<5 cycles) in aqueous acidic RCM of DAMA due to rapid decomposition under harsh conditions . Methodological improvements include:

  • Catalyst screening : Benzylidene complexes (e.g., 11) outperform thiomethylidene analogs (e.g., 12) in HCl media (11% vs. no conversion) .
  • Solvent modulation : Switching from HCl to H3PO4 improves stability, enabling conversions up to 10.3% .
  • Temperature : Elevated temperatures (50–60°C) enhance metathesis activity but require careful monitoring to avoid catalyst degradation .

Q. How can researchers resolve contradictory data on catalyst performance in DAMA RCM across different acidic media?

Contradictions arise from ligand-specific pH responsiveness. For example, complex 12 fails in HCl but performs comparably to complex 11 in H3PO4 due to altered ligand protonation states stabilizing the active Ru center . To address this:

  • Kinetic profiling : Track conversion rates at fixed intervals (e.g., 30/60 minutes) to identify decomposition thresholds.
  • Control experiments : Compare catalyst stability in inert organic solvents (e.g., DCM) vs. aqueous acids to isolate solvent effects .

Q. What experimental design principles are critical for studying DAMA’s reactivity in emulsion ring-opening metathesis polymerization (ROMP)?

Emulsion ROMP with hydrophilic Ru catalysts requires:

  • Microemulsion stability : Acidic aqueous conditions (pH <2) and surfactants maintain droplet integrity during polymerization.
  • Catalyst loading : Low loadings (180 ppm) achieve >98% conversion of dicyclopentadiene (DCPD) without coagulate formation (<2%) .
  • Real-time monitoring : Dynamic light scattering (DLS) ensures consistent droplet size (z-average diameter) throughout the reaction .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze NMR data to quantify DAMA conversion in time-dependent RCM studies?

  • Signal integration : Compare allylic proton peaks (DAMA-CH2 at δ 2.58 ppm) with cyclopentene-CH2 (δ 2.98 ppm) at 30/60-minute intervals .
  • Quenching protocols : Use ethyl vinyl ether to terminate reactions and prevent post-sampling catalysis .
  • Error mitigation : Triplicate runs and internal standards (e.g., TMS) reduce instrumental variability.

Q. What statistical approaches are recommended for interpreting low-conversion RCM data with high uncertainty?

  • Turnover frequency (TOF) analysis : Calculate TOF as (moles product)/(moles catalyst × time) to normalize activity across catalysts.
  • Error bars : Report standard deviations from ≥3 independent trials (e.g., complex 11: 8.7±1.2% conversion in H3PO4) .
  • Multivariate regression : Correlate conversion with variables like acid strength (pKa), temperature, and catalyst loading .

Q. Contradiction Analysis in Published Studies

Q. How do conflicting reports on aqueous vs. organic solvent compatibility for Ru catalysts inform future DAMA studies?

While complexes 11/12 are soluble in aqueous acid, their RCM performance lags behind organic-phase catalysts. This discrepancy highlights:

  • Ligand design trade-offs : Hydrophilic ligands improve solubility but reduce electron density at the Ru center, lowering metathesis efficiency .
  • Reaction scope : Prioritize aqueous systems for ROMP (high efficiency) and organic solvents for RCM (better turnover) .

Properties

IUPAC Name

2,2-bis(prop-2-enyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-4H,1-2,5-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZBUJCPNVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286826
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4372-31-0
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4372-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Di-2-propen-1-ylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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